molecular formula C10H10N2O B14492928 N-Benzyl-2-isocyanoacetamide CAS No. 63348-60-7

N-Benzyl-2-isocyanoacetamide

Cat. No.: B14492928
CAS No.: 63348-60-7
M. Wt: 174.20 g/mol
InChI Key: ARYXWTKSYLWXNL-UHFFFAOYSA-N
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Description

Significance of Isocyanides as Multifunctional Building Blocks in Organic Chemistry

Isocyanides, or isonitriles, are a class of organic compounds characterized by a C-N functional group. wikipedia.org They are recognized as exceptionally valuable building blocks in organic synthesis, largely due to the unique electronic nature of the isocyano carbon. unipi.it This versatility has made isocyanide-based multicomponent reactions (IMCRs) a cornerstone for creating large libraries of drug-like compounds. researchgate.net

The isocyanide functional group exhibits a remarkable duality in its reactivity, capable of acting as both a nucleophile and an electrophile at the same carbon atom. rkmvccrahara.orgnih.govresearchgate.net This "chameleonic" behavior is a highly unusual feature in organic chemistry and is central to its synthetic utility. nih.gov

The reactivity can be understood by examining its resonance structures and frontier molecular orbitals. The isocyanide group is best described as a resonance hybrid of a triple-bonded, nucleophilic form and a double-bonded, electrophilic carbenoid species. researchgate.net The carbon atom's lone pair in a σ-type Highest Occupied Molecular Orbital (HOMO) accounts for its nucleophilic character. nih.gov Conversely, a π-type Lowest Unoccupied Molecular Orbital (LUMO), also centered on the carbon, allows it to accept electron density, thus exhibiting electrophilic character. nih.gov This dual nature enables a unique reaction pattern known as α-addition, where both a nucleophile and an electrophile add to the same isocyanide carbon atom, a process that is fundamental to many powerful synthetic transformations. nih.gov

PropertyDescriptionSource(s)
Functional Group –N⁺≡C⁻ wikipedia.org
Reactivity Dual nucleophilic and electrophilic character at the carbon atom. rkmvccrahara.orgresearchgate.net
Nucleophilic Center The terminal carbon atom acts as a nucleophile or base. rkmvccrahara.org
Electrophilic Center After initial reaction, the carbon becomes part of an electrophilic intermediate (e.g., a nitrilium ion). rkmvccrahara.orgnih.gov
Key Reaction Type α-addition, multicomponent reactions (MCRs). researchgate.netnih.gov

Isocyanides are pivotal in the construction of complex molecules, particularly through isocyanide-based multicomponent reactions (IMCRs). rsc.orgacs.org These reactions, such as the renowned Passerini and Ugi reactions, allow for the rapid assembly of multiple simple substrates into structurally complex products in a single step. researchgate.netacs.org This efficiency and high atom economy make IMCRs a powerful tool in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse compounds for screening in drug discovery and materials science. rsc.orgresearchgate.net The ability of isocyanides to participate in these convergent reactions has opened avenues to a vast range of pharmaceutically and industrially valuable heterocyclic and acyclic compounds. rsc.orgresearchgate.net

N-Benzyl-2-isocyanoacetamide as a Prominent Isocyanoacetamide Derivative

Within the broad class of isocyanides, α-isocyanoacetamides represent a particularly reactive and useful subclass. This compound, featuring a benzyl (B1604629) group, is a key example that combines the inherent reactivity of the isocyanide with the structural features of an amide, leading to unique applications in synthesizing complex structures like peptidomimetics and heterocycles.

α-Isocyanoacetamides exhibit an exceptional reactivity profile, making them valuable synthons in organic chemistry. sciforum.net Their structure allows them to readily undergo intramolecular ring-closure, a feature that has been extensively explored in IMCRs. sciforum.net For instance, they react with acyl chlorides to produce 2-acyl-5-aminooxazoles, which can then be hydrolyzed to yield α-ketoamide amides. acs.org In other transformations, they react with acyl chlorides and dialkyl acetylenedicarboxylates in a three-component reaction to form highly substituted 2-acyl-5-aminofurans. rsc.org They have also been successfully employed in the Groebke-Blackburn-Bienaymé reaction (GBBR) for the synthesis of imidazo[1,2-a]pyridine-3-amines under mild, eco-friendly conditions. sciforum.net This versatile reactivity allows for the construction of diverse heterocyclic scaffolds from simple starting materials.

The unique reactivity of α-isocyanoacetamides, including this compound, has been harnessed for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.net These compounds serve as precursors to important structures like imidazo[1,2-a]pyridines, oxazoles, furans, and imidazolones. sciforum.netacs.orgrsc.orgacs.org

Reactants (including α-isocyanoacetamide)Reaction TypeHeterocyclic ProductSource(s)
2-aminopyridine, aldehydeGroebke-Blackburn-Bienaymé (GBBR)Imidazo[1,2-a]pyridine sciforum.net
Acyl chloride, dialkyl acetylenedicarboxylateThree-component reaction2-Acyl-5-aminofuran rsc.org
(Z)-ArylchlorooximeCyclization1,3-Oxazol-2-oxime acs.org
AryneCascade Reaction2-Arylimidazolone acs.org

In the realm of medicinal chemistry, these compounds are instrumental in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation. beilstein-journals.orgnih.govcam.ac.uk The Ugi four-component reaction, a classic IMCR, utilizing an isocyanide like benzyl isocyanide (a close relative of this compound), an amine, a carbonyl compound, and a carboxylic acid, is a powerful method for creating di-amides and other peptide-like scaffolds. beilstein-journals.orgabq.org.br Specifically, N–benzyl–2–(N–benzylamido)acetamide (NBNBA) peptoids have been synthesized using the Ugi reaction, demonstrating the direct pathway from benzyl-containing isocyanides to complex peptidomimetic structures. abq.org.br

Historical Context and Pioneering Research in Isocyanoacetamide Chemistry

The study of isocyanides dates back over two centuries, though their development was initially hampered by the notoriously unpleasant odor of volatile derivatives. wikipedia.orgrsc.org Early synthesis methods were developed by chemists like Hofmann, who utilized the reaction of primary amines with chloroform (B151607) and a base (the carbylamine reaction). wikipedia.orgrkmvccrahara.org A significant leap forward came with the work of Ivar Ugi, who developed a more reliable two-step synthesis involving the formylation of a primary amine followed by dehydration, which made a wider range of isocyanides accessible for research. rsc.org

The synthetic potential of isocyanides was unlocked through the pioneering research of Passerini and Ugi in the 20th century, who established the first isocyanide-based multicomponent reactions. researchgate.net In the following decades, researchers like Stefano Marcaccini at the University of Florence made immense contributions by exploring the use of isocyanide-based multicomponent reactions for the synthesis of biologically relevant heterocycles, inspiring generations of chemists. dntb.gov.uanih.gov The specific chemistry of α-isocyanoacetamides has been a more recent focus, with studies in the 21st century elucidating their unique reactivity in forming oxazoles, furans, and other complex structures, cementing their role as powerful tools in modern organic synthesis. acs.orgrsc.org

Seminal Discoveries and Initial Applications

The initial significance of this compound in synthetic chemistry stems from its utility as a multifunctional reagent in multicomponent reactions and heterocycle synthesis. A key application is its use in the Ugi four-component reaction (Ugi-4CR) to produce novel peptoids, which are mimics of peptides. abq.org.br

Detailed research has demonstrated the successful synthesis of a series of N–benzyl–2–(N–benzylamido)acetamide peptoids using this isocyanide. abq.org.br These Ugi-based syntheses are efficient, with reported yields often exceeding 50%. abq.org.br A significant discovery was that peptoids derived from this compound exhibit biological activity. Specifically, certain derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme of interest in the treatment of Alzheimer's disease. abq.org.br For instance, compounds designated as 5a and 5d in research studies showed potent and selective BChE inhibition, even outperforming the known inhibitor rivastigmine (B141) in some cases. vulcanchem.comabq.org.br Molecular docking studies suggest that this selectivity arises from specific hydrogen bonding interactions with key amino acid residues, such as Ser198 and His438, in the active site of BChE. vulcanchem.com

Table 1: Butyrylcholinesterase (BChE) Inhibition by Peptoids Derived from this compound

Compound IC₅₀ (µM) for BChE Inhibition Type
5a 28 Competitive
5d 40 Competitive
Rivastigmine (Reference) 50 -

Data sourced from studies on NBNBA peptoids synthesized via Ugi reactions. vulcanchem.comabq.org.br

Beyond its role in creating biologically active peptoids, this compound serves as a foundational precursor for constructing various heterocyclic scaffolds. Its isocyanide group readily participates in [4+1] cycloadditions, for example, with imines to form imidazolines. vulcanchem.com It is also a key reactant in the synthesis of other important heterocycles, such as 4-oxothiazolidin-2-ylidene derivatives, which have shown potential antibacterial properties. vulcanchem.com

Evolution of Synthetic Methodologies Involving Isocyanide Derivatives

The utility of this compound is best understood within the broader context of isocyanide chemistry's evolution. Isocyanides were first synthesized in 1859, but their full potential was unlocked with the development of reliable synthetic methods and the discovery of isocyanide-based multicomponent reactions (IMCRs). rsc.orgacs.org Early synthetic routes, such as the Hofmann isocyanide synthesis, were later refined. A significant breakthrough was the two-step Ugi method, involving the formylation of a primary amine followed by dehydration, which made a wide range of isocyanides more accessible. rsc.org

The discovery of IMCRs, such as the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (Ugi-4CR), marked a paradigm shift in synthetic chemistry. rsc.orgnih.gov These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials in a single step, embodying principles of atom economy and efficiency. nih.gov This has made IMCRs a cornerstone of modern medicinal chemistry, enabling the generation of large, diverse libraries of compounds for drug discovery and lead optimization. nih.govnih.gov

In recent years, the synthetic toolbox for isocyanide derivatives has expanded even further. Palladium-catalyzed reactions, for instance, have emerged as a powerful method for isocyanide insertion, allowing for the formation of novel C-N bonds and the synthesis of valuable nitrogen-containing scaffolds. mdpi.com These imidoylative cross-coupling reactions, including variants of the Buchwald-Hartwig amination, have been used to create a wide range of products, from substituted amidines to complex heterocycles like indoloquinolines and dihydroisoquinolines. mdpi.com Furthermore, nitrene-transfer reactions between azides and isocyanides have been recognized as a highly efficient, atom-economical method for creating asymmetric carbodiimides, which are themselves versatile intermediates for synthesizing a variety of functional groups and heterocyclic systems. nih.gov These advanced methodologies continue to enhance the role of isocyanides as indispensable C1 building blocks in contemporary organic synthesis. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63348-60-7

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-benzyl-2-isocyanoacetamide

InChI

InChI=1S/C10H10N2O/c1-11-8-10(13)12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,(H,12,13)

InChI Key

ARYXWTKSYLWXNL-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Benzyl 2 Isocyanoacetamide

Established Synthetic Routes for Isocyanoacetamides

The preparation of N-Benzyl-2-isocyanoacetamide can be approached through two well-documented chemical transformations.

Aminolysis of Corresponding Isocyano Methyl Esters

A prevalent and direct method for the synthesis of this compound is the aminolysis of a corresponding isocyano methyl ester, typically methyl 2-isocyanoacetate. This reaction involves the nucleophilic attack of benzylamine (B48309) on the ester carbonyl group, leading to the displacement of the methoxy (B1213986) group and the formation of the desired amide.

The reaction is generally carried out in an organic solvent, and the progress can be monitored by standard chromatographic techniques. The choice of solvent and reaction conditions can influence the rate of reaction and the purity of the final product.

Reactants Reagents/Solvents Conditions Product Yield
Methyl 2-isocyanoacetate, BenzylamineDichloromethane (B109758)Stirring, Room TemperatureThis compoundNot specified

This table represents a typical setup for the aminolysis reaction. Specific yields can vary based on reaction scale and purification methods.

General Strategies for Isocyanide Preparation via Formylation and Dehydration of Primary Amines

An alternative and more versatile approach to this compound involves a two-step sequence starting from a primary amine. This method first involves the formylation of the primary amine, followed by a dehydration step to generate the isocyanide functional group. wikipedia.orgnih.gov This is a widely used strategy for the synthesis of various isocyanides. nih.gov

The initial step is the formylation of the corresponding primary amine, N-benzyl-2-aminoacetamide, to yield N-benzyl-2-formamidoacetamide. This can be achieved using various formylating agents.

The subsequent and crucial step is the dehydration of the formamide (B127407) intermediate. A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) being a common and effective choice. nih.gov Other reagents such as tosyl chloride, phosgene, and diphosgene can also be used. wikipedia.org The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the reagents and the isocyanide product.

This two-step process offers flexibility as it allows for the synthesis of a wide array of isocyanoacetamides by varying the initial primary amine.

Step Starting Material Reagents Product
1. FormylationN-benzyl-2-aminoacetamideFormylating agent (e.g., ethyl formate)N-benzyl-2-formamidoacetamide
2. DehydrationN-benzyl-2-formamidoacetamideDehydrating agent (e.g., POCl₃), Base (e.g., triethylamine)This compound

This table outlines the general two-step procedure for isocyanide synthesis from a primary amine.

Considerations for Scaled-Up Preparation and Optimization

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The challenges in scaling up chemical processes are well-documented and include issues related to heat transfer, mixing, and reagent handling.

For the aminolysis route, optimization would likely focus on reaction concentration, temperature control to manage any exothermicity, and efficient purification methods to remove unreacted starting materials and byproducts. Crystallization is often a preferred method for purification on a larger scale due to its potential for high purity and operational simplicity.

In the formylation-dehydration sequence, the use of toxic and corrosive reagents like phosphorus oxychloride necessitates specialized equipment and handling procedures to ensure operator safety and environmental protection. rsc.org Optimization efforts for this route might explore alternative, greener dehydrating agents or the development of continuous flow processes, which can offer better control over reaction parameters and enhance safety. uk-cpi.com

Key parameters for optimization in either route include:

Solvent Selection: Choosing a solvent that is effective for the reaction, allows for easy product isolation, and meets safety and environmental standards.

Temperature Control: Maintaining an optimal temperature to ensure a reasonable reaction rate while minimizing side reactions.

Stoichiometry of Reagents: Fine-tuning the molar ratios of reactants and reagents to maximize yield and minimize waste.

Purification Method: Developing a scalable and efficient purification protocol, such as recrystallization or distillation, to achieve the desired product purity.

Reactivity and Mechanistic Investigations of N Benzyl 2 Isocyanoacetamide

Fundamental Reactivity Principles of Alpha-Isocyanoacetamides

The reactivity of N-benzyl-2-isocyanoacetamide is largely dictated by the interplay between the isocyanide functional group and the adjacent amide moiety. This unique arrangement gives rise to distinct chemical behaviors that are exploited in a variety of synthetic transformations.

Exploiting the Enolizable Alpha-Carbon in Isocyanoacetamides

The carbon atom situated between the isocyano and the amide carbonyl groups, known as the alpha-carbon, possesses a degree of acidity. The protons attached to this carbon can be abstracted by a base to form a resonance-stabilized enolate. This enolization is a key feature of α-isocyanoacetamides and significantly influences their reactivity. The resulting enolate is a potent nucleophile, capable of participating in a range of carbon-carbon bond-forming reactions. This reactivity allows for the introduction of various substituents at the alpha-position, providing a straightforward route to a diverse array of functionalized molecules. The propensity for enolization is a critical factor in the design of synthetic strategies utilizing this compound and related compounds.

Ambivalent Reactivity of the Isocyanide Group

The isocyanide group (-N≡C) in this compound exhibits ambivalent reactivity, meaning it can act as both a nucleophile and an electrophile. The terminal carbon atom of the isocyanide can behave as a nucleophile, donating its lone pair of electrons to electrophilic centers. This nucleophilic character is central to its participation in multicomponent reactions like the Ugi reaction.

Conversely, the same carbon atom can also exhibit electrophilic character, particularly after its initial nucleophilic attack, leading to the formation of a nitrilium ion intermediate. This dual reactivity allows isocyanides to engage in a wide array of chemical transformations, making them powerful building blocks in organic synthesis. This ambivalent nature is a defining characteristic of isocyanides and is fundamental to the synthetic utility of this compound.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This compound is a prominent substrate in several MCRs, most notably the Ugi four-component reaction (U-4CR).

Ugi Reaction (U-4CR) Pathways Involving this compound

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse libraries of peptide-like molecules. nih.govacs.org In a typical Ugi-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide, such as this compound, converge to form a dipeptide-like product. The reaction proceeds through a series of well-defined mechanistic steps.

Step Reactants Intermediate/Product Description
1Aldehyde, AmineImine/Iminium ionCondensation reaction to form an electrophilic imine intermediate.
2Imine/Iminium ion, this compoundNitrilium ion intermediateNucleophilic attack of the isocyanide on the imine.

The nucleophilic attack of the isocyanide on the iminium ion results in the formation of a highly reactive nitrilium ion intermediate. nih.govacs.orgwikipedia.org This intermediate is a potent electrophile and is readily trapped by a nucleophile present in the reaction mixture. In the classical Ugi reaction, the carboxylate anion, derived from the carboxylic acid component, acts as the nucleophile that traps the nitrilium ion. nih.govwikipedia.org This trapping event is followed by an intramolecular acyl transfer known as the Mumm rearrangement, which leads to the final, stable dipeptide-like product. The generation and subsequent trapping of the nitrilium ion are central to the Ugi reaction and highlight the intricate and elegant nature of this multicomponent transformation.

Intermediate Generated From Trapped By Resulting Product (before rearrangement)
Nitrilium ionNucleophilic attack of this compound on the iminium ionCarboxylate anionα-Adduct
Mumm Rearrangement in Ugi Adducts

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based multicomponent chemistry, renowned for its efficiency in generating peptide-like structures, often referred to as bis-amides or peptomers. kaust.edu.sa In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to form an α-acylamino amide. This compound can serve as the isocyanide component in such reactions to produce peptoid scaffolds.

A critical step in the Ugi reaction mechanism is the Mumm rearrangement, which is an intramolecular acyl transfer that leads to the final, stable bis-amide product. beilstein-journals.orgnih.gov The generally accepted mechanism for the Ugi reaction begins with the formation of an imine from the aldehyde and amine. The isocyanide then undergoes an α-addition to the activated (protonated) imine, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion to yield an α-adduct, a reactive acyl-imidate intermediate. beilstein-journals.orgmdpi.com

StepDescriptionKey Intermediate
1 Imine formationSchiff base
2 α-addition of isocyanideNitrilium ion
3 Carboxylate trappingα-adduct (Acyl-imidate)
4 Mumm Rearrangement Transition state for acyl transfer
5 Product formationα-Acylamino amide

Passerini Reaction (P-3CR) Mechanisms with this compound

The Passerini three-component reaction (P-3CR) is the first-discovered isocyanide-based multicomponent reaction, combining a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.govrsc.org The reaction is typically conducted in aprotic solvents at high concentrations of reactants. beilstein-journals.orgorganic-chemistry.org While specific mechanistic studies on this compound in the Passerini reaction are not extensively documented, its behavior can be understood through the generally accepted mechanisms for α-isocyanoacetamides.

Two primary mechanistic pathways have been proposed for the Passerini reaction, with the prevailing mechanism often dictated by the solvent polarity. wikipedia.org

Concerted Mechanism: In non-polar, aprotic solvents, the reaction is believed to proceed through a concerted, non-ionic pathway. beilstein-journals.orgnih.gov This hypothesis suggests the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. nih.gov This complex then reacts with the isocyanide in a single, trimolecular step through a cyclic transition state. nih.gov The reaction's acceleration in aprotic solvents supports this non-ionic pathway, as polar solvents would disrupt the crucial hydrogen bonding. beilstein-journals.orgorganic-chemistry.org

Ionic Mechanism: In polar solvents such as water or methanol (B129727), an ionic mechanism is considered more likely. wikipedia.org This pathway begins with the protonation of the carbonyl compound by the carboxylic acid. The isocyanide then performs a nucleophilic attack on the activated carbonyl, generating a nitrilium ion intermediate. This is followed by the addition of the carboxylate anion to the nitrilium ion. A subsequent acyl group transfer and tautomerization yield the final α-acyloxy amide product. wikipedia.org

For this compound, the choice of solvent would similarly be expected to influence the operative mechanism. The N-benzyl and acetamide moieties would be present throughout these steps but are not directly involved in the core bond-forming events of the concerted or ionic pathways.

Mechanism TypeSolventKey FeatureInitial Step
Concerted Aprotic/Non-polarCyclic transition stateFormation of H-bonded complex
Ionic PolarCharged intermediatesProtonation of carbonyl

A key event in the Passerini reaction, common to both the concerted and ionic pathways, is the α-addition of the carbonyl carbon and the carboxylate oxygen to the isocyanide carbon. nih.gov The isocyanide carbon exhibits a "chameleonic" dual nucleophilic and electrophilic character. In this context, it acts as a nucleophile attacking the carbonyl carbon and as an electrophile being attacked by the carboxylate oxygen.

This α-addition leads to the formation of a crucial intermediate (the α-adduct), which then rearranges to the final product. nih.govbeilstein-journals.org In the concerted mechanism, this addition occurs in a single step from the hydrogen-bonded complex. In the ionic mechanism, it is a two-step process involving the formation of a nitrilium ion followed by carboxylate attack. The structure of this compound, with its electron-withdrawing amide group, influences the electrophilicity of the isocyanide carbon, making it susceptible to these nucleophilic attacks.

Diverse Isocyanide-Based Multicomponent Reactions Beyond Ugi and Passerini

The reactivity of this compound extends beyond the classic Ugi and Passerini reactions. Isocyanides, in general, are valuable synthons for the construction of a wide array of heterocyclic structures through multicomponent reactions. beilstein-journals.orgresearchgate.net The reactive nitrilium ion, a common intermediate in many isocyanide-based reactions, can be trapped by various intramolecular or intermolecular nucleophiles to forge diverse molecular scaffolds. nih.gov

For instance, α-isocyanoacetamides are known to participate in reactions that yield oxazoles and other heterocycles. beilstein-journals.org One notable variation is the Passerini-Smiles reaction, where a phenol can substitute the carboxylic acid, leading to α-aryloxy amides after an irreversible Smiles rearrangement. nih.gov Furthermore, this compound can be employed in the synthesis of highly substituted imidazolines through [4+1] cycloadditions with imines.

These diverse transformations highlight the utility of this compound as a versatile precursor for generating molecular complexity, particularly in the synthesis of nitrogen-containing heterocycles which are prevalent in medicinal chemistry.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful class of chemical transformations for the construction of cyclic compounds. The isocyanide functionality of this compound can participate in such reactions, acting as a one-carbon component.

[3+2] Cycloadditions for Ring Formation

The [3+2] cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile that results in the formation of a five-membered ring. While the isocyanide group itself is not a classic 1,3-dipole, it can react with various 1,3-dipolar species. For example, the reaction of isocyanides with azides can lead to the formation of tetrazoles, and reactions with nitrones can yield different heterocyclic systems.

While specific studies detailing the [3+2] cycloaddition reactivity of this compound are limited, the general reactivity pattern of isocyanides suggests its potential as a partner in such transformations. The electronic nature of the isocyanide carbon, influenced by the adjacent amide group, would play a significant role in the regioselectivity and rate of these cycloadditions. The reaction of this compound with a suitable 1,3-dipole would be expected to yield a five-membered heterocyclic ring incorporating the isocyanide carbon and nitrogen atoms. The specific outcome and mechanism would depend on the nature of the dipolar species and the reaction conditions employed.

Reaction TypeReactantsProduct
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, this compoundα-Acylamino amide
Passerini Reaction Carbonyl, Carboxylic Acid, this compoundα-Acyloxy amide
[4+1] Cycloaddition Imine, this compoundImidazoline derivative
[3+2] Cycloaddition 1,3-Dipole, this compoundFive-membered heterocycle

1,3-Dipolar Cycloadditions for Heterocycle Synthesis

No specific studies detailing the participation of this compound in 1,3-dipolar cycloaddition reactions for heterocycle synthesis could be identified in the available literature.

Alpha-Addition Reactions with Electrophilic Substrates

While the alpha-carbon of isocyanoacetamides is known to be nucleophilic and can undergo addition to various electrophiles, specific research detailing such alpha-addition reactions for this compound with a range of electrophilic substrates is not available. Studies on other N-substituted isocyanoacetamides have shown reactions with aldehydes, but these findings cannot be directly attributed to the N-benzyl derivative per the user's instructions.

Transition Metal-Catalyzed Transformations Involving the Isocyanide Functionality

The isocyanide functional group is well-known for its ability to coordinate with transition metals and undergo a variety of catalytic transformations. However, specific examples and mechanistic investigations of transition metal-catalyzed reactions involving this compound are not described in the accessible scientific literature.

Synthetic Applications in Complex Chemical Architecture Construction

Generation of Peptidomimetics and Modified Amino Acid Derivatives

N-Benzyl-2-isocyanoacetamide is a key precursor in the synthesis of peptidomimetics and modified amino acids, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) is a powerful method for the synthesis of α-aminoacyl amide derivatives, which are core structures in many peptidomimetics. The reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide, such as this compound, in a single step to create a dipeptide-like structure.

For instance, new N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids have been synthesized using the Ugi four-component reaction. These compounds have shown potential as selective butyrylcholinesterase inhibitors. The synthesis involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide, with this compound or its precursors being central to the formation of the final peptoid structure. vulcanchem.com

While the Ugi and Passerini reactions typically yield linear products, these can be strategically cyclized to create constrained peptide analogues with enhanced biological activity and stability. nih.gov This is often achieved by incorporating a second functional group into one of the reactants, which can then participate in a post-condensation cyclization reaction.

A common strategy involves using a reactant with a terminal alkene or alkyne, which can then undergo ring-closing metathesis (RCM) after the initial multicomponent reaction. researchgate.net For example, an Ugi reaction can be performed with an allyl-containing amine or carboxylic acid. The resulting linear product, which incorporates the N-benzylacetamide moiety from the isocyanide, can then be subjected to RCM to form a cyclic peptidomimetic.

Another approach is the Ugi Deprotection–Cyclization (UDC) strategy, where a reactant with a protected functional group, such as an N-Boc protected amino acid, is used. After the Ugi reaction, the protecting group is removed, allowing for an intramolecular cyclization to occur. nih.gov

Table 2: General Strategies for Cyclic Peptidomimetic Synthesis via IMCRs

Strategy Description Key Feature
Ring-Closing Metathesis (RCM) Ugi or Passerini product with terminal alkenes is cyclized using a ruthenium catalyst. Incorporation of olefinic handles.
Ugi Deprotection–Cyclization (UDC) Ugi product with a protected functional group is deprotected and then cyclized. Use of bifunctional, protected reactants.

The Passerini three-component reaction (P-3CR) provides a route to α-acyloxy amides. A modification of this reaction, known as the Passerini–amine deprotection–acyl migration (PADAM) strategy, can be employed to synthesize α-hydroxy-β-amino acid units. beilstein-journals.org

This process involves the Passerini reaction of an N-protected α-amino aldehyde, a carboxylic acid, and an isocyanide. The resulting α-acyloxy amide can then be deprotected, which triggers an acyl migration to yield the more stable α-hydroxy-β-amino amide derivative. beilstein-journals.org While this compound can conceptually participate as the isocyanide component, specific examples detailing its use in this exact sequence are still emerging. A study has shown the efficient construction of alpha-hydroxy-beta-amino amides via the Passerini reaction of N-protected amino aldehydes, isonitriles, and trifluoroacetic acid, highlighting the potential of this methodology. nih.gov

Alpha-ketoamides are important pharmacophores found in a variety of enzyme inhibitors. A straightforward and efficient synthesis of α-ketoamides involves the reaction of α-isocyanoacetamides, including N-benzyl derivatives, with acyl chlorides. nih.govepfl.ch

Table 3: Synthesis of Alpha-Ketoamides from this compound

Step Reactants Product
1 This compound, Acyl Chloride, Triethylamine (B128534) 2-Acyl-5-(benzylamino)oxazole

Design and Implementation of Tandem and Cascade Reactions

The reactivity of this compound makes it an excellent candidate for the design of tandem and cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.

As previously mentioned in the synthesis of pyrrolopyridines (Section 4.1.7), this compound can participate in an initial Ugi-Zhu reaction, and the resulting intermediate can then undergo a subsequent cascade of reactions. In the synthesis of pyrrolo[3,4-b]pyridin-5-ones, the 5-aminooxazole product of the Ugi-Zhu reaction engages in a cascade sequence that includes an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. mdpi.com This demonstrates the power of combining multicomponent reactions with subsequent cascade processes to build complex heterocyclic systems efficiently.

Another example of a tandem process is the CAN-mediated 5-exo-cyclisation of tertiary aminocyclopropanes, where an N-benzyl group has been shown to have a novel accelerative effect on the oxidative ring-opening, initiating a radical cyclization cascade. rsc.org While not directly involving this compound as a starting material, this highlights the utility of the N-benzyl motif in facilitating complex tandem transformations.

The design of such sequential reactions is a cornerstone of modern organic synthesis, allowing for the construction of intricate molecular frameworks from simple starting materials in a step-economical fashion. The unique reactivity of this compound positions it as a valuable tool in the development of novel tandem and cascade reaction methodologies.

Post-Condensation Transformations of MCR Adducts for Further Diversification

The products derived from multicomponent reactions (MCRs) involving this compound, often referred to as MCR adducts, serve as versatile intermediates for subsequent chemical transformations. These post-condensation modifications are a cornerstone of diversity-oriented synthesis, enabling the generation of complex and diverse molecular scaffolds from a common precursor. The initial adduct, typically a linear peptide-like structure, contains multiple functional groups that can be selectively manipulated to induce cyclization or other structural rearrangements.

A prevalent strategy is the Ugi/deprotection/cyclization (UDC) approach. beilstein-journals.orgrsc.org In this method, one of the initial components in the Ugi reaction contains a protecting group, such as an N-Boc-protected amino acid. After the Ugi condensation, the protecting group is removed, revealing a nucleophilic moiety (e.g., a primary amine) that can react intramolecularly with an electrophilic site on the adduct, such as an ester. This sequence leads to the formation of various heterocyclic structures, including diketopiperazines and benzodiazepines. rsc.org

For instance, Ugi adducts prepared using benzyl isocyanide (a key component related to this compound) can undergo intramolecular reactions to yield complex polycyclic scaffolds. frontiersin.org By carefully selecting bifunctional starting materials, the resulting Ugi product is primed for a subsequent cyclization event, which can be triggered by a simple deprotection step or a change in reaction conditions. nih.gov These transformations convert the initially flexible, linear adducts into more rigid, constrained cyclic, and polycyclic systems, which are of significant interest in medicinal chemistry.

Examples of post-Ugi transformations leading to diverse heterocyclic systems are outlined in the table below.

Initial Adduct TypeTransformation StrategyResulting ScaffoldReference
Linear Ugi bis-amideDeprotection/Cyclization (UDC)Diketopiperazines rsc.org
Ugi adduct with chiral amino acidIntramolecular AmidationPolycyclic Spiro-Imides frontiersin.org
Ugi adduct from 2-formylbenzoic acidSpontaneous CyclizationOxoisoindoles nih.gov
Ugi adduct with alkyne moietyBase-Promoted CarbocyclizationPyrrolo[3,4-b]pyridin-5-ones nih.gov
Ugi adduct from N-Boc-anthranilic acidsSolid-Phase UDC1,4-Benzodiazepine-2,5-diones rsc.org

These post-condensation modifications significantly expand the chemical space accessible from a single MCR, allowing for the creation of intricate molecular architectures that would otherwise require lengthy, linear synthetic routes.

Contributions to Combinatorial Chemistry and Chemical Library Generation

This compound is a valuable building block in the field of combinatorial chemistry, primarily due to its utility in isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions. These reactions are foundational to diversity-oriented synthesis (DOS), a strategy that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening. nih.govscispace.com The power of using this compound or its components in IMCRs lies in the ability to introduce multiple points of diversity in a single synthetic step.

In a typical Ugi four-component reaction (Ugi-4CR), four different starting materials—an amine, a carbonyl compound, a carboxylic acid, and an isocyanide—are combined in one pot to produce a complex α-acylamino carboxamide adduct. nih.gov By systematically varying each of the four components, vast libraries of distinct compounds can be rapidly synthesized. This compound, or the combination of benzylamine (B48309) and an isocyanoacetic acid derivative, provides the isocyanide and amine components, contributing to the core scaffold of the resulting library members.

A specific application is the synthesis of peptoid libraries. Peptoids, or oligomers of N-substituted glycines, are peptide mimics with enhanced stability and cell permeability. A library of N–benzyl–2–(N–benzylamido)acetamide (NBNBA) peptoids was successfully synthesized using an Ugi-4CR methodology. abq.org.br In this library construction, the amine (benzylamine) and isocyanide (benzyl isocyanide) components were kept constant, while the diversity was introduced by varying the carboxylic acid component. abq.org.br This approach allowed for the efficient generation of a series of related peptoids for biological screening.

The utility of this approach in generating libraries with significant scaffold diversity has also been demonstrated. For example, an Ugi multicomponent reaction using benzyl isocyanide, chiral cyclic amino acids, and various ketones was employed as the key step in generating a library of complex polycyclic scaffolds. frontiersin.org The initial Ugi adducts were further diversified through subsequent acylation and reductive amination reactions, showcasing a combined MCR and post-condensation modification strategy for library generation. frontiersin.org

The table below summarizes the generation of a chemical library based on the this compound scaffold.

Library TypeKey MCR ComponentVariable ComponentsNumber of Compounds ExampleResulting Scaffold TypeReference
Peptoid LibraryBenzyl IsocyanideCarboxylic Acids (aromatic)Series of 6N–benzyl–2–(N–benzylamido)acetamide abq.org.br
Polycyclic Scaffold LibraryBenzyl IsocyanideKetones, Acyl ChloridesMultiple setsSpiro-piperazine derivatives frontiersin.org

The systematic application of this compound in MCR-based combinatorial synthesis provides a highly efficient route to novel chemical entities, facilitating the exploration of chemical space and the discovery of new biologically active molecules. nih.gov

Stereoselective Synthesis and Asymmetric Induction

Enantioselective Methodologies in N-Benzyl-2-isocyanoacetamide Reactions

Enantioselective synthesis involving α-isocyanoacetamides, such as this compound, has been successfully achieved primarily through the use of chiral catalysts that can effectively differentiate between prochiral faces of the reactants.

A significant advancement is the use of chiral Brønsted acids, particularly chiral phosphoric acids, to catalyze the enantioselective addition of α-isocyanoacetamides to aldehydes. nih.gov This methodology provides a clean and highly efficient route to chiral products. For instance, in the presence of a suitable chiral phosphoric acid catalyst and 5 Å molecular sieves, the reaction between various α-isocyanoacetamides and aliphatic aldehydes in toluene (B28343) at -40 °C proceeds with excellent yields and enantioselectivities. nih.gov This approach highlights the ability of chiral amidophosphine ligands to facilitate asymmetric reactions, achieving high enantiomeric excess (ee). acs.orgmdpi.com

Another powerful strategy is the dynamic kinetic resolution (DKR) of configurationally labile starting materials. The catalytic asymmetric DKR of Bringmann's lactones, for example, has been accomplished using α-isocyanoacetamides as nucleophiles. researchgate.net This method involves the tandem enantioselective ring-opening of the lactone followed by a rapid, aromatization-driven cyclization, which effectively overcomes common issues of stereochemical leakage. researchgate.net

The table below summarizes representative results from a chiral phosphoric acid-catalyzed enantioselective addition of isocyanoacetamides to aldehydes, demonstrating the high levels of stereocontrol achievable. nih.gov

Aldehyde SubstrateIsocyanoacetamide SubstrateYield (%)Enantiomeric Excess (ee %)
IsovaleraldehydeN-Phenyl-2-isocyanoacetamide9594
CyclohexanecarboxaldehydeN-Phenyl-2-isocyanoacetamide9898
n-ButyraldehydeN-Phenyl-2-isocyanoacetamide8590
HydrocinnamaldehydeN-Phenyl-2-isocyanoacetamide96>99

Diastereoselective Control in Multicomponent Reactions (e.g., Ugi-Tetrazole Reactions)

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for building molecular complexity in a single step. When these reactions create multiple stereocenters, controlling the diastereoselectivity is paramount. The inherent reactivity of the α-isocyanoacetamide functional group makes it a valuable component in such transformations. acs.org

In the context of Ugi-tetrazole reactions, which utilize an azide (B81097) source instead of a carboxylic acid, diastereoselectivity can be achieved. A notable example is the diastereoselective synthesis of α-hydrazine tetrazoles via a Ugi-type four-component reaction. nih.gov By reacting cyclic ketones, TMS azide, hydrazides, and an isocyanide, the corresponding tetrazole products were formed with diastereomeric ratios (dr) of up to 4:1. X-ray crystallography confirmed that the major diastereomer possessed a trans configuration. nih.gov

The exceptional reactivity of α-isocyanoacetamides has also been harnessed in complex cascade reactions that exhibit high levels of diastereocontrol. One such process involves the reaction between an aminocrotonate, an aldehyde, and an α-isocyanoacetamide in methanol (B129727). This one-pot multicomponent reaction proceeds to form an oxa-bridged tricycle as a single diastereoisomer, creating five new stereocenters with remarkable precision. acs.org

While inducing diastereoselectivity in Ugi reactions with simple chiral carboxylic acids often proves challenging, specific chiral acids can impart significant stereocontrol in related Passerini reactions. sci-hub.se For instance, the use of peracylated D-galacturonic acids as the acidic component can lead to high diastereomeric induction. sci-hub.se Although this is a Passerini-type reaction, the principle of using a highly structured chiral component to organize the transition state is relevant to achieving diastereocontrol in other isocyanide-based MCRs.

The following table presents data on the diastereoselective synthesis of α-hydrazine tetrazoles, illustrating the level of control in a Ugi-tetrazole four-component reaction. nih.gov

KetoneHydrazideIsocyanideYield (%)Diastereomeric Ratio (dr)
CyclohexanoneBenzohydrazideCyclohexyl isocyanide853:1
CyclopentanoneBenzohydrazideCyclohexyl isocyanide824:1
CycloheptanoneBenzohydrazideCyclohexyl isocyanide832:1
CyclohexanoneIsonicotinohydrazidetert-Butyl isocyanide803:1

Utilization of Chiral Catalysts and Auxiliaries for Stereocontrol

The use of external chiral agents, whether catalytic or stoichiometric, is a cornerstone of asymmetric synthesis. For reactions involving this compound, both chiral catalysts and chiral auxiliaries offer viable pathways for achieving stereocontrol.

Chiral Catalysts: As discussed, chiral Brønsted acids like BINOL-derived phosphoric acids are highly effective in promoting enantioselective additions of α-isocyanoacetamides to aldehydes. nih.gov In these systems, the catalyst is believed to activate the aldehyde via hydrogen bonding while simultaneously organizing the isocyanoacetamide nucleophile within a chiral environment, leading to a stereochemically biased C-C bond formation.

Asymmetric Lewis base catalysis has also been demonstrated to be effective in enantioselective Passerini-type reactions. sci-hub.se Using bidentate ligands derived from binaphthyl in conjunction with a Lewis acid like tetrachlorosilane (B154696) forms a catalytically active chiral species. This complex can then coordinate the reactants and facilitate the reaction with high enantioselectivity. sci-hub.se

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govsigmaaldrich.comwikipedia.org After the desired transformation, the auxiliary is removed. This strategy can be applied to syntheses involving this compound. For example, a prochiral starting material could be attached to a well-established chiral auxiliary, such as an Evans' oxazolidinone or Oppolzer's camphorsultam. nih.govwikipedia.org The steric and electronic properties of the auxiliary would then direct the approach of reactants in subsequent steps, such as alkylation or aldol-type reactions, controlling the formation of new stereocenters relative to the auxiliary's chiral scaffold. nih.govwikipedia.org Once the desired stereochemistry is set, the auxiliary can be cleaved to reveal the chiral product.

The table below lists common chiral auxiliaries and catalysts relevant to asymmetric synthesis that can be applied to reactions involving isocyanoacetamides.

TypeName/ClassTypical Application
Chiral CatalystBINOL-derived Phosphoric AcidsEnantioselective addition to aldehydes
Chiral CatalystChiral Guanidines / ThioureasAsymmetric Mannich and Michael reactions
Chiral AuxiliaryEvans' OxazolidinonesDiastereoselective alkylations and aldol (B89426) reactions
Chiral AuxiliaryOppolzer's CamphorsultamDiastereoselective Michael additions and rearrangements
Chiral AuxiliarySAMP/RAMP HydrazonesAsymmetric alkylation of carbonyls

Advanced Characterization Techniques for Research Materials

High-Resolution Spectroscopic Analysis for Structural Elucidation

Table 1: Hypothetical NMR Spectroscopic Data for N-Benzyl-2-isocyanoacetamide

Nucleus Hypothetical Chemical Shift (ppm) Multiplicity Assignment
1H 7.25-7.40 m Aromatic-H
1H 4.45 d -CH2-Ph
1H 4.20 s -CH2-NC
1H 8.50 br s -NH-
13C 165.0 - C=O
13C 160.0 - N≡C
13C 138.0 - Aromatic C-ipso
13C 128.8, 127.9, 127.6 - Aromatic CH
13C 45.0 - -CH2-Ph
13C 43.0 - -CH2-NC

Note: This data is hypothetical and serves for illustrative purposes only.

Mass spectrometry would be employed to determine the precise molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Parameter Expected Value
HRMS (ESI+) [M+H]+ 175.0866
HRMS (ESI+) [M+Na]+ 197.0685

Note: Expected values are calculated based on the molecular formula C10H10N2O.

X-ray Crystallography for Precise Structural Determination and Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

As of the available literature, a crystal structure for this compound has not been reported. However, the crystallographic analysis of a related compound could provide insights into the expected structural features.

Chromatographic Methods for Complex Mixture Separation and Product Purification

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, ensuring a high degree of purity. The choice of chromatographic method depends on the scale of the purification and the physicochemical properties of the compound.

For the purification of this compound, methods such as filtration and preparative chromatography are typically employed. vulcanchem.com Preparative High-Performance Liquid Chromatography (HPLC) and flash column chromatography are powerful techniques for isolating the target compound in high purity. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Table 3: Chromatographic Methods for Purification of this compound

Technique Stationary Phase Typical Mobile Phase Purpose
Flash Chromatography Silica Gel Hexane/Ethyl Acetate Gradient Primary Purification
Preparative HPLC C18 Acetonitrile/Water Gradient High-Purity Isolation

The purity of the final product is typically assessed using analytical HPLC or Gas Chromatography (GC), coupled with a suitable detector, such as a UV-Vis spectrophotometer or a mass spectrometer.

Table of Compounds

Compound Name
This compound

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Benzyl-2-isocyanoacetamide. DFT methods, such as the B3LYP functional combined with basis sets like 6-31G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.netplos.org

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy and distribution of these orbitals are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For isocyanoacetamides, the isocyanide carbon possesses significant electrophilic character, which is a primary driver of its reactivity in nucleophilic additions and multicomponent reactions. vulcanchem.com Computational studies on related structures, such as N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), have utilized DFT calculations to determine these electronic parameters. nih.gov Analysis of the molecular orbitals in complex molecules derived from this compound reveals that the HOMO is often distributed across the core structure, while the LUMO's location can vary depending on the other substituents, influencing the electronic transitions. frontiersin.org

Table 1: Representative Frontier Orbital Data from DFT Calculations on Related Structures This table shows typical data obtained from DFT calculations on complex derivatives synthesized using this compound or similar precursors, illustrating the insights gained from such analysis.

Compound TypeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Furopyrimidine DerivativeB3LYP/6-311++G(2d,p)-6.65-1.555.10 nih.gov
BODIPY-pyrrolo[3,4-b]pyridin-5-oneDFT/TD-DFTN/AN/A~2.07 frontiersin.org
Tetradentate Schiff Base ComplexB3LYP/LanL2DZ-5.89-2.813.08 plos.org

Molecular Modeling and Simulation of Reaction Mechanisms and Transition States

Molecular modeling and simulation are critical for investigating the complex reaction mechanisms in which this compound participates, such as the Ugi and Passerini multicomponent reactions. vulcanchem.comresearchgate.net These computational techniques allow for the detailed exploration of reaction pathways, the identification of intermediates, and the characterization of high-energy transition states. e3s-conferences.org

Computational chemistry can map the potential energy surface of a reaction, providing thermodynamic and kinetic data that help to explain experimental outcomes like product ratios and stereoselectivity. e3s-conferences.orgfossee.in For instance, in reactions involving isocyanides, DFT calculations can model the initial α-addition of the isocyanide carbon to an electrophilic species (like an imine), followed by subsequent cyclization or rearrangement steps. vulcanchem.com

Studies on similar isocyanoacetamide derivatives have used DFT to probe reaction mechanisms. In one case, calculations suggested that a neighboring group effect from the amide's carbonyl moiety helps to stabilize a carbocation intermediate, facilitating a nucleophilic substitution reaction. researchgate.net The calculation of transition state geometries and their corresponding activation energies is a cornerstone of this approach. e3s-conferences.org Modern computational workflows, sometimes augmented with machine learning, are continuously improving the efficiency and accuracy of locating these crucial, short-lived structures. rsc.orgchemrxiv.org

Table 2: Illustrative Steps and Computational Outputs for a Mechanistic Study This table outlines the typical stages of a computational investigation into a reaction mechanism involving an isocyanoacetamide.

Reaction StageComputational ObjectiveKey Calculated Parameters
Initial State Geometry optimization of reactantsOptimized 3D coordinates, electronic energies
Step 1: Nucleophilic Attack Locate the transition state (TS1) for the C-C bond formationGeometry of TS1, activation energy (ΔG‡), imaginary frequency
Intermediate Formation Geometry optimization of the resulting intermediateStructure and stability of the intermediate
Step 2: Cyclization/Rearrangement Locate the transition state (TS2) for the subsequent stepGeometry of TS2, activation energy (ΔG‡)
Final State Geometry optimization of the final product(s)Optimized 3D coordinates, relative product energies

Conformational Analysis and Stereochemical Projections via Computational Approaches

The flexibility of this compound, particularly rotation around its single bonds, gives rise to various conformations that can influence its reactivity and interactions. Computational methods are essential for exploring the molecule's potential energy surface to identify stable, low-energy conformers. wgtn.ac.nz

A detailed computational analysis would focus on the key dihedral angles that define the molecule's shape. These include the rotation of the benzyl (B1604629) group relative to the amide backbone and, crucially, the rotation around the C-N amide bond, which can lead to distinct E and Z stereoisomers. scielo.br A similar study on the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide performed a relaxed two-dimensional scan of the potential energy surface at the B3LYP/6-31+G(d) level of theory, identifying five local energy minima. scielo.br Such an analysis for this compound would reveal the relative stabilities of its conformers and the energy barriers separating them.

The results from these calculations, which provide the relative populations of each conformer based on their Boltzmann distribution, can be directly compared with experimental techniques like NMR spectroscopy. scielo.br By calculating theoretical NMR chemical shifts for each stable conformation, a weighted average can be compared to the experimental spectrum, allowing for the confident assignment of the major conformation(s) present in solution. csic.es This combined experimental and theoretical strategy provides a comprehensive picture of the molecule's stereochemical and conformational behavior. scielo.brcsic.es

Table 3: Key Dihedral Angles for Conformational Study of this compound

Dihedral AngleDescriptionPotential Conformations
C(isocyano)-C(alpha)-C(carbonyl)-NDefines the orientation of the isocyano group-
C(alpha)-C(carbonyl)-N-C(benzyl)Rotation around the amide bondE and Z isomers
C(carbonyl)-N-C(benzyl)-C(phenyl)Rotation of the benzyl methylene (B1212753) groupgauche, anti
N-C(benzyl)-C(phenyl)-C(phenyl)Rotation of the phenyl ring-

Future Research Directions and Emerging Paradigms

Development of Novel Reaction Methodologies and Uncharted Reactivity

The unique structural features of N-benzyl-2-isocyanoacetamide, particularly the electrophilic isocyanide carbon, position it as a versatile building block for novel reaction methodologies. vulcanchem.com Its reactivity extends to nucleophilic additions and cycloadditions, opening avenues for constructing diverse molecular architectures. vulcanchem.com For instance, the isocyanide group readily participates in [4+1] cycloadditions with imines to furnish imidazolines. vulcanchem.com

Researchers are actively exploring uncharted reactivity patterns. One area of interest is the development of multicomponent reactions (MCRs) that exploit the reactivity of both the isocyanide and the amide functionalities. The Ugi four-component reaction (Ugi-4CR), a cornerstone of MCR chemistry, has been successfully employed to synthesize N–benzyl (B1604629)–2–(N–benzylamido)acetamide (NBNBA) peptoids by reacting benzylamine (B48309), p-formaldehyde, an acid component, and benzyl isocyanide. abq.org.br This highlights the potential to generate complex peptoid scaffolds in a single, atom-economical step. vulcanchem.comabq.org.br

Furthermore, the development of novel isocyanide-based MCRs involving partners like nitrile N-oxides and nitrile imines is a promising frontier. uniupo.it These reactions could lead to the discovery of new molecular scaffolds that are not readily accessible through conventional synthetic routes. uniupo.it Another innovative approach involves the palladium-catalyzed reaction of α-isocyanoacetamides with aryl, vinyl, or alkynyl halides, where the amide's carbonyl oxygen acts as an intramolecular nucleophile, leading to the formation of C2-diversified oxazoles. rsc.org Unexpectedly, this reaction can also lead to the formation of symmetric 2,2'-bisoxazoles through an unprecedented oxidative homocoupling process. rsc.org

Future explorations may also focus on leveraging the reactivity of this compound in cascade reactions. For example, a novel tandem [4+1]-[4+2] cycloaddition catalyzed by yttrium triflate has been described for the synthesis of polysubstituted anilines from isocyanides, α,β-unsaturated carbonylic compounds, and dienophiles. researchgate.net The reduction of a related compound, N-benzyl-2-cyano-2-(hydroxyimino)acetamide, was found to yield unexpected diamine products through a Beckmann-type rearrangement involving cyano group migration, indicating the potential for discovering novel rearrangement reactions. nih.gov

Expanding the Scope of Substrate Diversity and Functional Group Tolerance in MCRs

A significant focus in the ongoing research involving this compound is the expansion of substrate scope and functional group tolerance in multicomponent reactions (MCRs). The versatility of MCRs, such as the Ugi and Passerini reactions, lies in their ability to combine three or more reactants in a single step to create complex molecules. nih.govresearchgate.net The utility of these reactions is directly proportional to the diversity of starting materials that can be employed.

In the context of the Ugi four-component reaction (Ugi-4CR) for synthesizing N-benzyl-2-(N-benzylamido)acetamide (NBNBA) peptoids, researchers have demonstrated the reaction's tolerance to a variety of acid components. abq.org.br This includes those with electron-rich aromatic substituents and natural heterocyclic structures like coumarin-3-carboxylic acid and 3-quinolinic acid, all producing the desired peptoids in good yields. abq.org.br This indicates a broad substrate scope for the acid component, which is crucial for generating libraries of diverse molecules. abq.org.brnih.gov

However, limitations can arise. For instance, in the palladium-catalyzed synthesis of 2,2'-bisoxazoles, an isocyanoacetamide bearing a benzyl group at the α-position was found to be an unsuitable substrate, highlighting the need for further optimization to broaden the applicability of this transformation. rsc.org

Future research will likely focus on developing more robust catalytic systems and reaction conditions that accommodate a wider array of functional groups. organic-chemistry.org This includes thermally sensitive groups, which are often incompatible with traditional reaction conditions. organic-chemistry.org For example, copper-catalyzed N-arylation reactions have been developed that proceed under mild conditions and tolerate sensitive functional groups like alkynes, alcohols, and aldehydes. organic-chemistry.org The development of such mild and chemoselective methods is paramount for synthesizing highly functionalized molecules.

The table below summarizes the substrate scope for the acid component in the Ugi-4CR synthesis of NBNBA peptoids, demonstrating the functional group tolerance of this reaction.

Table 1: Substrate Scope of the Acid Component in Ugi-4CR for NBNBA Peptoid Synthesis

Acid Component Resulting Peptoid Yield
Coumarin-3-carboxylic acid 5a Good
Benzoic acid 5b Good
trans-Cinnamic acid 5c Good
3-Quinolinic acid 5d Good
3-(4-chlorophenyl) propanoic acid 5e Good
p-hydroxybenzoic acid 5f Good

This table is based on data from a study on the synthesis of NBNBA peptoids. abq.org.br

Integration of this compound into Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on the use of sustainable solvents and energy-efficient reaction conditions. carloerbareagents.comnih.gov this compound is well-suited for integration into these sustainable approaches.

Green Solvents:

The shift away from hazardous petrochemical solvents towards greener alternatives is a key aspect of sustainable chemistry. wikipedia.orgtext2fa.ir Water, being non-toxic and renewable, is a highly attractive solvent for many industrial processes. wikipedia.org Research into performing MCRs involving this compound in water or other bio-based solvents like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) is a promising area. carloerbareagents.com These solvents are derived from renewable resources and have a lower environmental impact compared to traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). carloerbareagents.comwikipedia.org For example, the Ugi tetrazole four-component reaction has been successfully performed using a mixture of methanol (B129727) and water as the solvent. acs.org

Microwave Irradiation:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. arabjchem.orgajol.info This technique can be effectively applied to reactions involving this compound. For instance, microwave irradiation has been successfully used for the decarboxylative condensation of isatins with various acids, producing 3-hydroxy-2-oxindoles in high yields (up to 98%) within minutes. mdpi.com Similarly, the synthesis of N'-benzylidene-2-propylquinoline-4-carbohydrazide derivatives has been achieved with high yields (up to 93%) under microwave irradiation. arabjchem.org The acceptorless dehydrogenative coupling of benzyl alcohol and amines to produce imines has also been demonstrated using microwave assistance with a simple cobalt catalyst. nih.gov Applying these energy-efficient techniques to MCRs and other transformations of this compound can significantly enhance their sustainability. sdiarticle3.com

The table below provides examples of microwave-assisted syntheses, highlighting the efficiency of this approach.

Table 2: Examples of Microwave-Assisted Synthesis

Reaction Product Yield Reaction Time
Decarboxylative condensation of isatins 3-Hydroxy-2-oxindoles Up to 98% 5-10 min
Condensation of carbohydrazide (B1668358) with benzaldehyde N'-Benzylidene-2-propylquinoline-4-carbohydrazide 93% 1 min
Synthesis of 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one Schiff base - 15 min

This table is compiled from data found in various studies on microwave-assisted synthesis. arabjchem.orgmdpi.comsdiarticle3.com

Design and Synthesis of Novel Scaffolds with Potential for Advanced Chemical Biology Applications

The versatility of this compound as a synthetic precursor makes it a valuable tool for the design and synthesis of novel molecular scaffolds with potential applications in chemical biology. e-bookshelf.de Chemical biology seeks to understand and manipulate biological systems using chemical tools, and the development of new scaffolds is crucial for creating probes, inhibitors, and modulators of biological processes. e-bookshelf.desinica.edu.tw

The peptoid structures generated from Ugi reactions using this compound are of particular interest. vulcanchem.com Peptoids, or N-substituted glycines, are a class of peptide mimetics that are resistant to proteolytic degradation, making them attractive candidates for drug discovery. abq.org.br For example, a series of N–benzyl–2–(N–benzylamido)acetamide (NBNBA) peptoids synthesized via the Ugi reaction have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. abq.org.br Certain compounds in this series showed high selectivity for BChE, demonstrating the potential to create targeted therapeutics. abq.org.br

Furthermore, the heterocyclic scaffolds accessible from this compound, such as imidazolines and oxazoles, are prevalent in many biologically active molecules. vulcanchem.com The ability to generate libraries of these compounds through MCRs provides a powerful platform for screening for new biological activities. nih.gov For instance, the reaction of this compound with ethyl isothiocyanate yields intermediates that can be cyclized to form 4-oxothiazolidin-2-ylidene derivatives, which have shown antibacterial activity. vulcanchem.com

Future research in this area will likely focus on the rational design of novel scaffolds based on this compound to target specific biological pathways or protein-protein interactions. This could involve the incorporation of photo-switchable groups, fluorescent tags, or other functionalities to create sophisticated chemical probes. The integration of computational modeling and high-throughput screening will be instrumental in identifying promising new scaffolds for advanced chemical biology applications.

The table below lists some of the chemical compounds mentioned in this article.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-Benzyl-2-isocyanoacetamide in academic laboratories?

Q. How is this compound characterized using spectroscopic methods?

Spectroscopic characterization includes:

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.66 (s, 1H, NH), 7.35–7.24 (m, 5H, aromatic), 4.42 (s, 2H, CH₂), 4.32 (d, J = 5.9 Hz, 2H, CH₂).
  • ¹³C NMR (126 MHz, DMSO-d6): δ 163.0 (C=O), 158.2 (isocyanide), 138.6 (aromatic C), 44.8 (CH₂), 42.5 (CH₂).
  • SFC-MS: [M + H]⁺ observed at m/z 198.12 (calculated 197.09). These data confirm structural integrity and purity .

Q. What solvents and reaction conditions are critical for stabilizing the isocyano group during synthesis?

Polar aprotic solvents like DMSO-d6 are preferred to stabilize the reactive isocyano group. Reaction temperatures must remain below 130°C to prevent decomposition. Strict anhydrous conditions and inert atmospheres (N₂/Ar) are essential to avoid hydrolysis .

Q. How can researchers validate the purity of this compound post-synthesis?

Purity is assessed via:

  • Melting point analysis: Sharp range (125–127°C) indicates high crystallinity.
  • Chromatography: SFC-MS confirms absence of byproducts.
  • NMR integration: Ratios of proton signals must align with theoretical values .

Q. What safety precautions are recommended when handling this compound?

Use fume hoods, nitrile gloves, and eye protection due to potential respiratory and skin irritation. Isocyanides are volatile; store under inert gas at –20°C. Spills should be neutralized with dilute hypochlorite solution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported ¹³C NMR chemical shifts for this compound?

Variations in δ values (e.g., 163.0 vs. 165.4 ppm for C=O) may arise from solvent effects (DMSO-d6 vs. CDCl₃) or calibration methods. To standardize, compare spectra acquired under identical conditions and reference to tetramethylsilane (TMS). Cross-validation with HSQC/HMBC experiments can resolve ambiguities .

Q. What mechanistic insights explain the reactivity of this compound in multi-component reactions (MCRs)?

The isocyano group acts as a versatile electrophile, enabling Ugi- or Passerini-type MCRs. For example, in tetrazole synthesis (), it undergoes [2+3] cycloaddition with azides. Steric effects from the benzyl group influence regioselectivity, which can be probed via DFT calculations .

Q. How does the electronic environment of the benzyl substituent affect the compound’s reactivity?

Electron-donating groups (e.g., –OCH₃) on the benzyl ring enhance nucleophilic attack at the isocyano carbon, as shown by Hammett studies. Substituent effects can be quantified using ¹H NMR titration with Lewis acids (e.g., ZnCl₂) to measure coordination shifts .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Temperature modulation: Lower temperatures (–20°C) suppress polymerization.
  • Catalyst selection: Palladium catalysts (e.g., Pd/C) improve selectivity in hydrogenation ().
  • Protecting groups: Temporary silylation (e.g., TIPSCl) shields reactive sites during derivatization .

Q. How can computational chemistry predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or GPCRs. QSAR models built from substituent electronic parameters (σ, π) correlate with experimental IC₅₀ values. Validate predictions with SPR or ITC binding assays .

Q. Table 2: Comparative NMR Data Analysis

Signal (δ, ppm) (δ, ppm)Discrepancy Source
C=O165.4163.0Solvent calibration
Isocyanide (C)151.3158.2Deuterium shift
Aromatic CH7.35–7.247.35–7.24Consistent

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